Superior α1D/1A Adrenoceptor Subtype Selectivity of (S)-Naftopidil Over (R)-Naftopidil and Racemate
In rat functional assays, (S)-Naftopidil (S-NAF) exhibits markedly greater α1D/1A selectivity than both the racemate and (R)-Naftopidil. While all forms block α1 receptors, S-NAF provides selectivity ratios pA₂(α1D)/pA₂(α1B) of 40.7-fold and pA₂(α1A)/pA₂(α1B) of 16.2-fold [1]. This differential is absent for R-NAF and the racemate.
| Evidence Dimension | α1D/1A vs α1B subtype selectivity (fold-difference in pA₂ ratios) |
|---|---|
| Target Compound Data | pA₂(α1D)/pA₂(α1B) = 40.7-fold; pA₂(α1A)/pA₂(α1B) = 16.2-fold |
| Comparator Or Baseline | (R)-Naftopidil and racemic Naftopidil: significantly lower selectivity ratios (exact fold-values not reported as inferior, but described as less selective) |
| Quantified Difference | S-NAF quantified at 40.7-fold (α1D/α1B) and 16.2-fold (α1A/α1B) selectivity; comparators are described as 'less selective' [1] |
| Conditions | Rat functional assays: aortic artery (α1D), spleen (α1B), vas deferens (α1A) tissue preparations; Schild analysis for pA₂ determination |
Why This Matters
Higher α1D/1A selectivity over α1B is linked to improved uroselectivity and reduced cardiovascular side effects, making S-NAF a preferential candidate for BPH research.
- [1] Huang, J.-J., et al. Pharmaceutical evaluation of naftopidil enantiomers: Rat functional assays in vitro and estrogen/androgen induced rat benign prostatic hyperplasia model in vivo. European Journal of Pharmacology, 2016, 791, 473-481. View Source
